3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-20-8-4-2-7(3-5-8)9(6-10(16)18)17-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H2,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDIGUJAVWBLEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)N)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde, trifluoroacetic anhydride, and 3-aminopropanoic acid.
Formation of Intermediate: The 4-methoxybenzaldehyde is first reacted with trifluoroacetic anhydride to form 4-methoxyphenyl trifluoroacetate.
Amidation Reaction: The intermediate is then reacted with 3-aminopropanoic acid under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the reactions in batches.
Continuous Flow Processing: Utilizing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide.
Reduction: Formation of 3-(4-Methoxyphenyl)-3-aminopropane.
Substitution: Formation of various acyl derivatives depending on the substituent used.
Scientific Research Applications
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-3-[(2,2,2-Trifluoroacetyl)amino]propanamide
- Structure : Replaces the 4-methoxyphenyl group with 4-chlorophenyl.
- Key Properties :
- Comparison: The chloro substituent is electron-withdrawing, reducing electron density compared to the methoxy group. This may alter binding affinity in biological systems. Higher melting point than methoxy analogs, likely due to stronger intermolecular interactions (e.g., dipole-dipole forces) .
1-Aryl-3-(4-Methoxyphenyl)-3-(4-Fluorophenyl)propanamides
- Structure : Features dual aryl groups (4-methoxyphenyl and 4-fluorophenyl) on the propanamide backbone .
- Synthesis: Prepared via N-acylation of amines with 3-(4-methoxyphenyl)-3-(4-fluorophenyl)propanoic acid chloride .
- Biological Activity : Demonstrates antibacterial properties, though specific targets are unspecified .
- Dual aryl groups may sterically hinder target binding compared to the trifluoroacetyl-substituted analog.
N-(1,3-Dioxoisoindolin-2-yl)-3-((4-Methoxyphenyl)amino)propanamide (Compound 39)
- Structure: Contains a hydrazide-linked isoindolinone moiety instead of the trifluoroacetyl group .
- Biological Activity :
- Hydrazide derivatives generally exhibit better solubility but lower metabolic stability than trifluoroacetylated analogs .
(2S)-2-[[(E)-3-(4-Dimethylaminophenyl)prop-2-enoyl]amino]-N-[4-(hydroxycarbamoyl)phenyl]-3-(4-methoxyphenyl)propanamide (Compound 40D)
3-((4-Methoxyphenyl)amino)-N’-(1-(Naphthalen-1-yl)ethylidene)propanehydrazide (Compound 36)
Substituent Effects on Bioactivity
Structural Complexity and Solubility
- Simple Propanamides (e.g., Target Compound) :
- Moderate solubility due to trifluoroacetyl hydrophobicity.
- Suitable for oral administration with formulation optimization.
- Complex Derivatives (e.g., Compound 40D): Require advanced delivery systems (e.g., nanoparticles) due to low solubility .
Biological Activity
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide, also known by its CAS number 444151-78-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antioxidant and anticancer activities, alongside relevant research findings and case studies.
- Molecular Formula : C12H13F3N2O3
- Molar Mass : 290.24 g/mol
- Boiling Point : Approximately 495 °C (predicted)
- Density : 1.321 g/cm³ (predicted)
- pKa : 10.31 (predicted)
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant activity. For instance, a related compound demonstrated an antioxidant activity approximately 1.37 times greater than ascorbic acid when tested using the DPPH radical scavenging method . This suggests that modifications to the structure can enhance its ability to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.
Anticancer Activity
The anticancer potential of this compound has been assessed against various cancer cell lines. Notably:
- Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
- Methodology : The MTT assay was employed to evaluate cytotoxicity.
Results indicated that the compound exhibited higher cytotoxic effects against the U-87 cell line compared to MDA-MB-231. Specifically, it was noted that certain analogs showed at least twice the activity against glioblastoma cells compared to others with different substituents .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a two-step process:
Amination : React 3-(4-Methoxyphenyl)propanamide with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride) in anhydrous dichloromethane under nitrogen at 0–5°C.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of starting material to trifluoroacetylating agent) and temperature .
- Critical Parameters : Excess trifluoroacetylating agent increases byproducts; slow addition minimizes exothermic side reactions. Monitor via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%). Retention time typically ~8.2 min.
- NMR : Key signals include a singlet for the methoxy group (δ 3.78 ppm, 3H), a triplet for the propanamide backbone (δ 2.45 ppm, 2H), and a quartet for the trifluoroacetyl group (δ 4.25 ppm, 1H) .
- Mass Spectrometry : ESI-MS [M+H]+ expected at m/z 331.1.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Waste Disposal : Collect organic waste in halogenated solvent containers. Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity of this compound?
- Methodological Answer :
- Reaction Path Modeling : Apply density functional theory (DFT) to simulate the trifluoroacetylation transition state. Software like Gaussian or ORCA can identify energy barriers and optimal solvent effects (e.g., dichloromethane vs. THF) .
- Machine Learning : Use platforms like ICReDD to analyze reaction databases and predict side reactions (e.g., over-acylation) under varying conditions. This reduces trial-and-error experimentation .
Q. How do structural modifications (e.g., substituent position on the phenyl ring) affect biological activity?
- Methodological Answer :
- Comparative SAR Study : Synthesize analogs (e.g., 3-(3-Methoxyphenyl) or 3-(2-Methoxyphenyl) derivatives) and test inhibition against target enzymes (e.g., kinases).
- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent position with binding affinity. For example, 4-methoxy groups enhance π-stacking in hydrophobic enzyme pockets compared to 3-methoxy derivatives .
Q. How should researchers resolve contradictions in spectroscopic data across different batches?
- Methodological Answer :
- Batch Analysis : Compare NMR spectra of multiple batches. Inconsistent splitting patterns may indicate residual solvents (e.g., DCM) or rotameric forms due to hindered rotation around the trifluoroacetyl group.
- Dynamic NMR : Perform variable-temperature NMR (25–60°C) to observe coalescence of split peaks, confirming rotational barriers .
Experimental Design & Data Analysis
Q. What strategies improve yield in scaled-up synthesis while maintaining purity?
- Methodological Answer :
- Process Engineering : Use flow chemistry for controlled trifluoroacetylation. A tubular reactor with a residence time of 20 min at 10°C minimizes byproduct formation .
- In-line Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and automate reagent addition .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Biological Media : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C for 24h. Analyze degradation via LC-MS.
- Degradation Pathways : Hydrolysis of the trifluoroacetyl group is a key instability; use deuterium-labeled analogs (e.g., CD3O-phenyl) to track metabolic pathways .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 330.3 g/mol | |
| HPLC Retention Time | 8.2 min (C18, 60:40 ACN:H2O) | |
| NMR (δ, ppm) | 3.78 (s, OCH3), 4.25 (q, CF3CO) | |
| Predicted LogP (AlogPS) | 1.92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
